Luteolin-6-C-glucoside
Description
Plant Species as Primary Sources
Luteolin-6-C-glucoside has been identified in a diverse range of botanical families. It is notably present in the Arecaceae family, as seen in the leaves of the buriti palm (Mauritia flexuosa). scielo.br The compound is also found in the Araceae family. scispace.com Furthermore, it is reported in various crop plants, including corn (Zea mays), buckwheat (Fagopyrum esculentum), and the leaves of Moso bamboo (Phyllostachys edulis). mdpi.comsemanticscholar.org
The Gentianaceae family is another significant source, with species like Gentiana algida and Gentiana olivieri containing isoorientin (B1672268). wikipedia.orgkahaku.go.jp It has also been isolated from plants in the Polygonaceae family, such as Polygonum orientale. chemfaces.comkahaku.go.jpresearchgate.net Other notable plant sources include passion flower (Passiflora species), Vitex negundo, Terminalia myriocarpa, the Açaí palm (Euterpe oleracea), and Swertia japonica. wikipedia.org The compound is also a constituent of rooibos tea. nih.govresearchgate.net
The presence of this compound extends to the Lamiaceae (mint family), though concentrations can vary widely. nih.gov It has also been identified in the leaves of Iris lactea. mdpi.com
The distribution of this compound is not uniform throughout the plant; its concentration can vary significantly between different tissues and organs. In maize, for instance, isoorientin content is notably higher in the pollens and tassels compared to other parts of the plant. nih.gov Research on Gentiana algida has shown that the flavonoids, including isoorientin, are substantially uniform in both the leaves and flowers. kahaku.go.jp In the case of the buriti palm, this compound has been isolated from the leaves. scielo.br Studies on Polygonum orientale have investigated the distribution of isoorientin in various tissues after administration of a plant extract. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20O11 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21-/m1/s1 |
InChI Key |
ODBRNZZJSYPIDI-IAAKTDFRSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |
Synonyms |
6-Glc-luteolin homoorientin iso-orientin isoorientin luteolin-6-C-glucoside |
Origin of Product |
United States |
Quantitative Analysis of Luteolin 6 C Glucoside in Natural Matrices
The concentration of Luteolin-6-C-glucoside in plant sources can be determined using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) being a common and effective method. chemfaces.commdpi.com
Quantitative analyses have revealed a wide range of concentrations in different plants. For example, a study on an extract of Pueraria tuberosa roots showed a this compound content of 41 µg/g of dry weight. chemfaces.com In various tea types, the total amount of flavone (B191248) C-glycosides, including isoorientin (B1672268), was found to be between 0.48 and 2.69 g/kg of dry weight. nih.gov An analysis of maize tissues from five different varieties showed that the isoorientin content was approximately three to ten times greater than that of another flavonoid, eriodictyol (B191197), in pollens and tassels. nih.gov
The table below presents a summary of quantitative findings for this compound in different plant sources.
| Plant Species | Plant Part | Concentration | Reference |
| Pueraria tuberosa | Roots | 41 µg/g dry weight | chemfaces.com |
| Tea (various) | Leaves | 0.48-2.69 g/kg dry weight (total flavone C-glycosides) | nih.gov |
| Zea mays (Maize) | Pollen, Tassels | 3-10 fold higher than eriodictyol | nih.gov |
Interactive Data Table
Isolation, Purification, and Structural Elucidation Methodologies
Extraction Techniques from Biological Sources
The initial step in obtaining Luteolin-6-C-glucoside is its extraction from a raw plant matrix. The choice of method depends on the source material and the desired yield and purity of the crude extract. nih.gov Both conventional and modern techniques are employed. nih.govwiley.com
Commonly used extraction solvents for luteolin (B72000) and its derivatives include methanol (B129727), ethanol (B145695), chloroform, and dichloromethane. wiley.com Methanol, in particular, is often considered an effective solvent for achieving maximum yield. wiley.com For instance, an 80:20 v/v methanol/water mixture has been used to extract luteolin derivatives from C. cardunculus leaves at room temperature. nih.gov Similarly, 70% ethanol has been identified as an optimal solvent in some protocols.
A variety of specific techniques are utilized:
Maceration: This simple technique involves soaking the plant material in a solvent. For example, freeze-dried table olive fruits have been extracted using 80% (v/v) ethanol via maceration. nih.gov
Soxhlet Extraction: A continuous extraction method that offers higher efficiency than simple maceration. wiley.com Dichloromethane and ethanol are reported as effective solvents for this technique. wiley.com
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to accelerate the extraction process. wiley.com Optimized conditions for UAE have been reported as using 70% ethanol at 50°C for 30 minutes.
Pressurized Hot Water Extraction (PHWE): An environmentally friendly method that avoids organic solvents. PHWE has been applied to D. officinale flowers at 100°C, achieving high recovery of flavonoids.
Ionic Liquid–Enzyme Complex System: A novel approach that combines the high solubility offered by ionic liquids with the ability of enzymes like cellulase (B1617823) to break down cell walls, enhancing the extraction yield from sources like Schisandra chinensis. mdpi.com
Following initial extraction, a liquid-liquid partitioning step is often employed to enrich the polar glycosides. This typically involves partitioning the crude extract sequentially against solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate, which concentrates the C-glycosides in the final aqueous or butanol fraction. rsc.org
Chromatographic Separation and Purification Strategies
Crude extracts contain a complex mixture of compounds, necessitating advanced chromatographic techniques to isolate this compound.
Column chromatography is a fundamental technique for the initial fractionation of the crude extract. nih.gov Different stationary phases are used to separate compounds based on their chemical properties.
Polyamide Column Chromatography: This method is effective for the cleanup of samples, particularly for separating flavone (B191248) C-glycosides from interfering flavonol glycosides in tea extracts. nih.gov
Macroporous Resin: Resins like Diaion HP-20 are used to remove sugars and phenolic acids. Elution with 40% ethanol can significantly increase the flavonoid content in the resulting fractions.
Gel Permeation Chromatography (GPC): This size-exclusion chromatography method separates molecules based on their size. Sephadex LH-20 is a common gel used for fractionating extracts, often with ethanol gradients, to isolate flavonoid derivatives. orientjchem.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and final purification of this compound. nih.govmdpi.com Reversed-phase (RP) systems are almost exclusively used for analyzing luteolin derivatives, with RP-18 (C18) columns being the most common choice. researchgate.net
Semi-preparative and preparative HPLC are employed to achieve high-purity isolation. mdpi.comscielo.br The process typically involves a C18 column and a gradient elution system composed of an aqueous solvent (often with an acid modifier like trifluoroacetic acid (TFA) or formic acid) and an organic solvent like methanol (MeOH) or acetonitrile (B52724) (ACN). scielo.br The compound is detected using a UV detector, commonly at a wavelength of 350 nm. Ultra-performance liquid chromatography (UPLC), which uses columns with smaller particle sizes (<2 µm), offers even higher resolution and sensitivity for separating complex mixtures of luteolin derivatives. rsc.orgresearchgate.net
| Column Type | Mobile Phase | Gradient/Conditions | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| Semi-preparative RP-HPLC | MeOH:H₂O + 0.1% TFA | Gradient from 20:80 to 100:0 over 80 min | Not Specified | Not Specified | scielo.br |
| Semi-preparative C18 | Acetonitrile/water + 0.1% TFA | Gradient from 10-80% acetonitrile over 60 min | 7 mL/min | UV at 350 nm | |
| UPLC HSS T3 (1.8 µm) | A: water/formic acid (99.9/0.1), B: acetonitrile/formic acid (99.9/0.1) | Linear gradient from 5% to 95% B over 15 min | 150 µL/min | qTOF-MS | rsc.org |
Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used planar chromatography technique in phytochemical analysis. nih.gov It is primarily used for the preliminary identification of compounds in fractions obtained from column chromatography and to monitor the progress of purification. nih.govorientjchem.orgresearchgate.net
For luteolin derivatives, TLC is most frequently performed on silica (B1680970) gel plates, often coated with a fluorescent indicator (F254) for detection under UV light. nih.gov The mobile phase typically consists of a mixture of aprotic organic solvents like ethyl acetate, an acid such as formic or acetic acid to prevent peak tailing, and water. nih.gov After development, spots can be visualized under UV light or by spraying with a detection reagent. researchgate.net For example, fractions containing luteolin derivatives have been identified via TLC with a reported Rf value of 0.33 when viewed at 254 nm.
Advanced Spectroscopic and Spectrometric Techniques for Structural Characterization
Once this compound has been isolated in a pure form, its chemical structure is confirmed using a combination of spectroscopic and spectrometric methods. orientjchem.orgresearchgate.netscielo.br
Mass Spectrometry (MS), particularly when coupled with a chromatography system (LC-MS), is crucial for determining the molecular weight and fragmentation pattern of the compound. akjournals.com In electrospray ionization mass spectrometry (ESI-MS) under negative ion mode, this compound (C₂₁H₂₀O₁₁) typically shows a deprotonated molecular ion [M-H]⁻ at an m/z of approximately 447.09. scielo.brakjournals.com The fragmentation pattern of C-glycosides is characterized by the cross-ring cleavages of the sugar moiety and the loss of water molecules, which helps distinguish them from O-glycosides. akjournals.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. orientjchem.orgresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to assign all the proton and carbon signals in the molecule, confirming the luteolin backbone, the identity of the sugar as glucose, and its attachment point at the C-6 position of the aglycone. chemfaces.com
The ¹H NMR spectrum provides detailed information about the protons in the molecule. For example, the signal for the anomeric proton (H-1") of the glucose moiety typically appears as a doublet around δ 4.90 ppm with a large coupling constant (J ≈ 9.0 Hz), which is characteristic of a β-configuration. scielo.br The presence of a singlet at δ 6.47 ppm is indicative of the H-8 proton, confirming that the glycosylation is at the C-6 position. scielo.br The ¹³C NMR spectrum provides the chemical shifts for all carbon atoms in the structure. researchgate.net
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Reference |
|---|---|---|---|
| 2 | - | 165.9 | researchgate.net |
| 3 | 6.52 (s) | 103.1 | scielo.brresearchgate.net |
| 4 | - | 184.0 | researchgate.net |
| 5 | - | 160.88 | orientjchem.orgresearchgate.net |
| 6 | - | 109.28 | scielo.br |
| 7 | - | 164.62 | orientjchem.orgresearchgate.net |
| 8 | 6.47 (s) | 94.7 | scielo.brresearchgate.net |
| 9 | - | 158.9 | researchgate.net |
| 10 | - | 105.7 | researchgate.net |
| 1' | - | 123.4 | researchgate.net |
| 2' | 7.34 (m) | 114.4 | scielo.brresearchgate.net |
| 3' | - | 146.33 | orientjchem.orgresearchgate.net |
| 4' | - | 150.14 | orientjchem.orgresearchgate.net |
| 5' | 6.89 (d, J=8.5 Hz) | 117.0 | scielo.brresearchgate.net |
| 6' | 7.35 (dd, J=8.5, 1.5 Hz) | 120.0 | scielo.brresearchgate.net |
| 1" | 4.90 (d, J=9.0 Hz) | 74.6 | scielo.brresearchgate.net |
| 2" | 4.16 (t-like, J=9.0 Hz) | 72.1 | scielo.brresearchgate.net |
| 3" | 3.44 (m) | 79.9 | scielo.brresearchgate.net |
| 4" | 3.49 (m) | 71.6 | scielo.brresearchgate.net |
| 5" | 3.49 (m) | 82.7 | scielo.brresearchgate.net |
| 6" | 3.75-3.89 (m) | 62.7 | scielo.brresearchgate.net |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry is a cornerstone technique for the structural elucidation of flavonoids like this compound. In electrospray ionization (ESI) mode, the compound typically forms a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 447 or a protonated molecule [M+H]⁺ at m/z 449. nih.govakjournals.comresearchgate.net
Tandem mass spectrometry (MS/MS) provides deeper structural insights through controlled fragmentation of the parent ion. Unlike O-glycosides, which readily lose their entire sugar moiety (a neutral loss of 162 Da), C-glycosides are characterized by a more stable carbon-carbon bond between the sugar and the aglycone. nih.govnih.gov Consequently, the fragmentation of this compound is dominated by cross-ring cleavages within the glucose unit. nih.govmdpi.com
Commonly observed neutral losses from the [M-H]⁻ ion include 90 Da and 120 Da, which are diagnostic for C-hexosides. nih.govmdpi.comresearchgate.net These correspond to specific cleavages of the sugar ring. For instance, a fragment ion at m/z 327 results from the loss of 120 Da, and a fragment at m/z 297 can also be observed. Another characteristic fragmentation involves the loss of a water molecule (18 Da), often in conjunction with sugar fragmentation. akjournals.com The analysis of these specific fragment ions allows for clear differentiation from its isomers, such as the 8-C-glucoside (Orientin), and from O-glycoside analogues. nih.govnih.gov
Table 1: Characteristic MS/MS Fragmentation of this compound (Isoorientin)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation Origin |
|---|---|---|---|
| [M-H]⁻ at 447 | 357 | 90 | Cross-ring cleavage of glucose moiety (0,3X⁻ type) |
| [M-H]⁻ at 447 | 327 | 120 | Cross-ring cleavage of glucose moiety (0,2X⁻ type) |
| [M-H]⁻ at 447 | 297 | 150 | Cross-ring cleavage of glucose moiety |
| [M-H]⁻ at 447 | 429 | 18 | Loss of a water (H₂O) molecule |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique used for the initial characterization of flavonoids. The resulting spectrum provides information about the flavone core structure and the pattern of hydroxylation. Flavones typically exhibit two major absorption bands, referred to as Band I and Band II. csic.es
For this compound, Band I, which is associated with the cinnamoyl system (B-ring and the C-ring), appears at a longer wavelength. Band II, related to the benzoyl system (A-ring), is observed at a shorter wavelength. csic.es In a methanol solvent, the UV spectrum of this compound shows characteristic absorption maxima that aid in its identification. fabad.org.tr These spectral features are crucial for distinguishing it from other flavonoid subclasses. researchgate.net
Table 2: UV-Vis Absorption Maxima (λmax) for this compound (Isoorientin) in Methanol
| Band | Typical Wavelength Range (nm) | Reported λmax (nm) |
|---|---|---|
| Band I | 316-349 | 348-349 fabad.org.trbiomolther.orgrsc.org |
| Band II | 255-272 | 255, 270 csic.esfabad.org.trrsc.org |
Combinatorial Spectroscopic Approaches
While individual spectroscopic methods are informative, the unambiguous identification of this compound in complex matrices, such as plant extracts, necessitates the use of hyphenated techniques. scienceopen.comnih.govresearchgate.net These approaches couple a separation technique, most commonly High-Performance Liquid Chromatography (HPLC), with one or more spectroscopic detectors. chromatographyonline.com
The most powerful and widely used combination is HPLC-DAD-ESI/MS (High-Performance Liquid Chromatography-Diode Array Detection-Electrospray Ionization-Mass Spectrometry). researchgate.netnih.gov This method provides a multi-dimensional dataset for a given compound in a single analysis:
HPLC separates the components of the mixture, providing a characteristic retention time for this compound.
The Diode Array Detector (DAD) records the full UV-Vis spectrum of the compound as it elutes from the column, allowing for comparison with the known absorption maxima (see Table 2). researchgate.net
The Mass Spectrometer (MS) provides the mass of the parent ion and, through MS/MS experiments, the specific fragmentation pattern (see Table 1). nih.gov
By correlating the retention time, UV spectrum, parent mass, and fragmentation pattern with those of an authentic reference standard, this compound can be identified with a very high degree of confidence. researchgate.netnih.gov More advanced techniques like LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) can also be employed for complete and unequivocal structural elucidation directly from the extract, though this is less common. nih.gov The synergy of these combinatorial approaches is indispensable for modern natural product analysis. scienceopen.comresearchgate.net
Biosynthesis and Chemoenzymatic Synthesis of Luteolin 6 C Glucoside
Endogenous Biosynthetic Pathways in Plants
In the plant kingdom, the synthesis of Luteolin-6-C-glucoside is a sophisticated process involving specific enzymatic reactions and precursor molecules. The formation of this C-glycoside is crucial for the plant's defense mechanisms and survival. nih.govwiley.com
Enzymatic C-Glycosylation Mechanisms
The formation of the carbon-carbon bond between the glucose moiety and the luteolin (B72000) aglycone is a key step, catalyzed by enzymes known as C-glycosyltransferases (CGTs). mdpi.compreprints.org Unlike O-glycosides, C-glycosides are notably more stable and resistant to hydrolysis due to this direct carbon-carbon linkage. nih.gov
Two primary pathways for the biosynthesis of flavone (B191248) C-glycosides have been identified in plants: nih.govwiley.com
Direct Glycosylation of the Flavone: In some plants, such as Gentiana triflora, a specific C-glycosyltransferase (GtUF6CGT1) directly catalyzes the C-glycosylation of the luteolin molecule at the C-6 position to form isoorientin (B1672268). nih.govd-nb.info
Indirect Glycosylation via a 2-Hydroxyflavanone Intermediate: A more common pathway, observed in species like buckwheat and maize, involves the C-glycosylation of a precursor molecule before the final flavone structure is formed. wiley.commdpi.comnih.gov In this route, the flavanone (B1672756) eriodictyol (B191197) is first converted to 2-hydroxyeriodictyol. This intermediate is then C-glycosylated by a specific UDP-glycosyltransferase (UGT), such as UGT708A6 in maize, and subsequently dehydrated to yield this compound (isoorientin). mdpi.comsci-hub.se The exact mechanism of the final dehydration step, whether spontaneous or enzymatic, is still under investigation. mdpi.com
Precursor Compounds and Metabolic Flux
The journey to this compound begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism. mdpi.comfrontiersin.org The metabolic flux, or the rate of turnover of metabolites through this pathway, is tightly regulated to produce a diverse array of flavonoids. wiley.comresearchgate.netacs.org
The key precursor compounds leading to this compound are:
Phenylalanine: The starting amino acid for the phenylpropanoid pathway. frontiersin.org
p-Coumaric acid: Formed from phenylalanine through a series of enzymatic steps. frontiersin.org
Naringenin (B18129) Chalcone (B49325): Synthesized from p-coumaroyl-CoA and three molecules of malonyl-CoA by chalcone synthase (CHS). wiley.com
Naringenin: A key flavanone intermediate formed by the cyclization of naringenin chalcone, catalyzed by chalcone isomerase (CHI). wiley.com
Eriodictyol: Formed by the hydroxylation of naringenin. mdpi.com Eriodictyol is the direct precursor flavanone for luteolin-based compounds.
UDP-Glucose: The activated sugar donor molecule required for the glycosylation step. mdpi.com
The pathway can then proceed either to luteolin (via flavone synthase) followed by direct glycosylation, or to 2-hydroxyeriodictyol (via flavanone 2-hydroxylase) for the indirect glycosylation route. d-nb.infomdpi.com
Table 1: Key Precursor Compounds in this compound Biosynthesis
| Precursor Compound | Role in Pathway |
| Phenylalanine | Initial starting material from primary metabolism. frontiersin.org |
| p-Coumaroyl-CoA | Activated intermediate derived from phenylalanine. wiley.com |
| Malonyl-CoA | Three units condense with p-Coumaroyl-CoA. wiley.com |
| Naringenin | Core flavanone intermediate. wiley.com |
| Eriodictyol | Hydroxylated flavanone, direct precursor to the luteolin backbone. mdpi.com |
| Luteolin | Aglycone substrate for direct C-glycosylation. d-nb.info |
| 2-Hydroxyeriodictyol | Intermediate substrate for indirect C-glycosylation. mdpi.com |
| UDP-Glucose | Activated sugar donor for the glycosylation reaction. mdpi.com |
Engineered Biosynthesis in Microbial Systems
The potential applications of this compound have driven research into producing it in engineered microorganisms, which can be a more scalable and cost-effective approach than extraction from plants. nih.govfrontiersin.org Escherichia coli and Saccharomyces cerevisiae (yeast) are the most common hosts for this purpose. nih.govnih.govresearchgate.net
In one study, Saccharomyces cerevisiae was engineered to produce this compound. nih.gov By introducing the genes for the direct C-glycosyltransferase from Gentiana triflora (GtUF6CGT1) into a yeast strain already engineered to produce luteolin, researchers successfully produced isoorientin at a concentration of 31.47 ± 0.38 mg/L. nih.gov This direct glycosylation route exclusively yielded the 6-C-glucoside. nih.govresearchgate.net
Another approach utilized Escherichia coli for the biotransformation of luteolin into isoorientin. By expressing the C-glucosyltransferase gene from Gentiana triflora and optimizing the fermentation process, including adjusting induction strategies and controlling acetic acid accumulation, a production of 826 mg/L was achieved. nih.govresearchgate.net Further engineering to enhance the supply of the sugar donor, UDP-glucose, by introducing a novel pathway involving cellobiose (B7769950) phosphorylase, boosted the final isoorientin production to an impressive 1371 mg/L. nih.govresearchgate.net
Table 2: Engineered Microbial Systems for this compound (Isoorientin) Production
| Microbial Host | Key Enzymes Introduced | Production Strategy | Titer Achieved | Reference |
| Saccharomyces cerevisiae | Luteolin synthesis pathway + Gentiana triflora C-glycosyltransferase (GtUF6CGT1) | De novo synthesis with direct glycosylation of luteolin | 31.47 mg/L | nih.gov |
| Escherichia coli | Gentiana triflora C-glycosyltransferase (Gt6CGT) | Biotransformation of luteolin | 826 mg/L | nih.gov |
| Escherichia coli | Gt6CGT + Cellobiose phosphorylase pathway | Biotransformation with enhanced UDP-glucose supply | 1371 mg/L | nih.govresearchgate.net |
Chemoenzymatic and Chemical Synthesis Strategies
Beyond biological systems, chemical and chemoenzymatic methods offer alternative routes to this compound and its derivatives. These strategies provide precise control over the chemical structure, though they can be complex. mdpi.commdpi.com
Regioselective Glucosylation
Achieving regioselectivity—the specific attachment of glucose to the C-6 position—is a major challenge in the chemical synthesis of flavonoid glycosides due to the multiple hydroxyl groups on the luteolin molecule. nih.gov
Enzymatic strategies are highly effective for this purpose. The use of specific C-glycosyltransferases, such as Gt6CGT from Gentiana triflora, allows for the direct and regioselective glucosylation of luteolin at the C-6 position. mdpi.compreprints.orgnih.gov In one chemoenzymatic system, Gt6CGT was combined with a sucrose (B13894) synthase to create a coupled catalysis system that efficiently regenerated the costly UDP-glucose donor, achieving a molar conversion of luteolin to isoorientin of 94.7%. mdpi.comnih.gov Other enzymes, like amylosucrase, have also been explored for the glucosylation of luteolin, although they may show different regioselectivity, for instance, targeting the O-positions. plos.orgplos.org
Synthesis of this compound Derivatives
The core structure of this compound can be further modified to create derivatives with potentially new or enhanced properties.
One common modification is further glycosylation. For example, this compound (isoorientin) is the natural precursor for the diglucoside lutonarin (B8118792) (luteolin 6-C-glucosyl-7-O-glucoside) in barley. mdpi.com It can also be a precursor for di-C-glycosyl flavones, such as isocarlinoside (B150252) (luteolin 6-C-glucosyl-8-C-arabinoside), through sequential C-glycosylation steps. nih.gov
Another synthetic modification is acylation, where a fatty acid is attached to the glucose moiety. In one study, isoorientin was enzymatically acylated using Candida antarctica lipase (B570770) B. This process attached a lauric acid group to the primary hydroxyl group of the glucose, creating a more lipophilic derivative. acs.org Additionally, metal complexes of isoorientin, such as an iso-orientin-zinc complex, have been synthesized, which demonstrated different solubility and functional properties compared to the parent molecule. acs.org
Biological Activities and Molecular Mechanisms of Luteolin 6 C Glucoside in Vitro and in Vivo Preclinical Studies
Antioxidant and Free Radical Scavenging Properties
The antioxidant capacity of isoorientin (B1672268) is a cornerstone of its protective effects, which it exerts through multiple mechanisms. nih.gov These include the direct neutralization of reactive oxygen species (ROS), the chelation of metal ions that catalyze oxidative reactions, and the enhancement of the body's endogenous antioxidant defense systems.
Direct Radical Scavenging Assays (e.g., DPPH, ABTS, Superoxide Anion)
In vitro assays have consistently demonstrated the potent free radical scavenging ability of Luteolin-6-C-glucoside. Studies have shown that its scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) and superoxide anion radicals is comparable to that of quercetin, a well-known antioxidant flavonoid. nih.gov Further research comparing isoorientin to its related flavonoids, luteolin (B72000) and orientin (B1677486), found that isoorientin exhibited the highest scavenging activity against DPPH, nitric oxide (NO), and peroxynitrite (ONOO⁻). researchgate.net This direct scavenging effect is crucial for neutralizing harmful free radicals and mitigating oxidative damage. researchgate.net
| Radical/Reactive Species | Assay/Model | Observed Effect | Reference |
|---|---|---|---|
| DPPH (1,1-diphenyl-2-picrylhydrazyl) | In Vitro Chemical Assay | Showed potent scavenging activity. nih.govresearchgate.net | nih.govresearchgate.net |
| Superoxide Anion (O₂⁻) | In Vitro Chemical Assay | Demonstrated scavenging activity comparable to quercetin. nih.gov | nih.gov |
| Nitric Oxide (NO) | In Vitro Chemical Assay | Exhibited higher scavenging activity compared to luteolin and orientin. researchgate.net | researchgate.net |
| Peroxynitrite (ONOO⁻) | In Vitro Chemical Assay | Showed the most potent scavenging activity compared to luteolin and orientin. researchgate.net | researchgate.net |
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, Catalase, GST)
Beyond direct scavenging, this compound enhances the body's intrinsic antioxidant defenses by modulating the activity of key antioxidant enzymes. In an in vivo study using a carrageenan-induced inflammation model in mice, treatment with isoorientin led to a marked increase in the levels of catalase and glutathione S-transferase (GST) in pouch tissue. nih.govnih.gov Another study investigating the effects of isoorientin on liver cell lines found that it enhanced the activity of phase II detoxifying enzymes, which include GST, in normal rat liver cells. nih.gov The parent compound, luteolin, has also been shown to restore the activity of superoxide dismutase (SOD), catalase, and GST in animal models of oxidative stress. frontiersin.orgnih.gov This upregulation of protective enzymes strengthens cellular resilience against oxidative damage.
| Enzyme | Model | Observed Effect | Reference |
|---|---|---|---|
| Catalase (CAT) | Carrageenan-induced inflammation (in vivo, mice) | Markedly increased enzyme levels. nih.govnih.gov | nih.govnih.gov |
| Glutathione S-transferase (GST) | Carrageenan-induced inflammation (in vivo, mice) | Markedly increased enzyme levels. nih.govnih.gov | nih.govnih.gov |
| Phase II Detoxifying Enzymes (includes GST) | Normal rat liver cells (BRL-3A, HL-7702) (in vitro) | Enhanced enzyme activities. nih.gov | nih.gov |
Activation of Nrf2 Signaling Pathway
A critical mechanism for the antioxidant action of this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and phase II detoxification genes. nih.govwum.edu.pl Preclinical studies have shown that isoorientin upregulates and activates Nrf2. nih.gov Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. nih.gov This leads to the increased production of protective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govnih.gov This Nrf2-driven response provides a robust and lasting defense against oxidative stress. nih.gov The activation of this pathway by isoorientin has been shown to be dependent on phosphatidylinositol 3-kinase (PI3K)/Akt signaling. nih.gov
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties, which are closely linked to its antioxidant activities. nih.gov It modulates key enzymatic pathways involved in the inflammatory cascade.
Inhibition of Pro-inflammatory Enzyme Activity (e.g., COX-2, 5-LOX)
Research has identified this compound as an inhibitor of key pro-inflammatory enzymes. nih.gov Studies have specifically described it as a selective cyclooxygenase-2 (COX-2) inhibitor. nih.govnih.gov In both in vitro experiments using lipopolysaccharide (LPS)-stimulated mouse macrophage cells (RAW 264.7) and in vivo in mouse models of carrageenan-induced inflammation, isoorientin treatment led to a reduced expression of COX-2. nih.govnih.gov The same studies also demonstrated that isoorientin decreased the expression of 5-lipoxygenase (5-LOX). nih.govnih.gov These two enzymes are critical mediators in the production of prostaglandins and leukotrienes, respectively, which are powerful drivers of the inflammatory response. nih.gov By inhibiting COX-2 and 5-LOX, isoorientin can effectively suppress the synthesis of these inflammatory mediators.
| Enzyme | Model | Observed Effect | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | LPS-induced RAW 264.7 cells (in vitro) | Reduced protein expression. nih.gov | nih.gov |
| Cyclooxygenase-2 (COX-2) | Carrageenan-induced inflammation (in vivo, mice) | Reduced protein expression. nih.govnih.gov | nih.govnih.gov |
| 5-Lipoxygenase (5-LOX) | LPS-induced RAW 264.7 cells (in vitro) | Reduced protein expression. nih.gov | nih.gov |
| 5-Lipoxygenase (5-LOX) | Carrageenan-induced inflammation (in vivo, mice) | Reduced protein expression. nih.gov | nih.gov |
Modulation of Pro-inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL-6, IL-1β)
This compound, also known as Isoorientin, has demonstrated significant anti-inflammatory properties by modulating the production of key pro-inflammatory cytokines. In preclinical in vitro models, this compound effectively suppresses the expression and release of several critical mediators of inflammation.
In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Isoorientin was shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. Further research confirmed these findings, demonstrating that Isoorientin significantly reduces the secretion of pro-inflammatory cytokines including TNF-α and interleukin-1 beta (IL-1β) in LPS-activated macrophages.
The inhibitory effects of this compound on cytokine production extend to other cell types as well. In studies on human keratinocytes, Isoorientin was found to suppress the production of inflammatory cytokines such as TNF-α and IL-6, highlighting its potential to mitigate inflammatory responses in skin cells. This body of evidence indicates that a primary anti-inflammatory mechanism of this compound is its ability to downregulate the production of central pro-inflammatory cytokines.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production In Vitro
| Cell Line | Stimulant | Cytokine Inhibited | Reference |
|---|---|---|---|
| RAW 264.7 Macrophages | LPS | TNF-α, IL-6 | |
| RAW 264.7 Macrophages | LPS | TNF-α, IL-1β | |
| Human Keratinocytes | - | TNF-α, IL-6 |
Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, STAT3)
The modulation of cytokine production by this compound is underpinned by its regulatory action on critical intracellular signaling pathways that govern the inflammatory response. Preclinical studies have identified the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and signal transducer and activator of transcription 3 (STAT3) pathways as key targets.
NF-κB Pathway: Isoorientin interferes with the canonical NF-κB signaling cascade. It has been shown to prevent the degradation of the inhibitor of NF-κB alpha (IκB-α) in LPS-stimulated macrophages. By preserving IκB-α levels, Isoorientin effectively blocks the subsequent nuclear translocation of the NF-κB p65 subunit, a crucial step for the transcription of pro-inflammatory genes.
MAPK Pathway: The compound also exerts significant control over the MAPK pathway. Research has demonstrated that this compound suppresses the LPS-induced phosphorylation of all three major MAPKs: extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK. By inhibiting the activation of these kinases, Isoorientin disrupts the signaling cascade that leads to an inflammatory response.
STAT3 Pathway: this compound has been identified as an inhibitor of the STAT3 signaling pathway. In preclinical models, it has been shown to suppress the interleukin-6-induced phosphorylation and subsequent nuclear translocation of STAT3. This action is significant as the IL-6/STAT3 axis is a critical pathway in promoting chronic inflammation.
In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Edema)
The anti-inflammatory activity of this compound observed in cellular models has been substantiated by in vivo preclinical studies. The carrageenan-induced paw edema model, a standard method for evaluating acute inflammation, has been used to demonstrate the compound's efficacy.
In studies involving this model, the administration of this compound resulted in a significant and dose-dependent reduction in paw edema in rats. This inhibition of swelling indicates a potent ability to suppress the acute inflammatory response in a living system, which involves processes such as vasodilation, plasma extravasation, and leukocyte infiltration. These findings confirm that the molecular activities observed in vitro translate to a tangible anti-inflammatory effect in vivo.
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Inflammatory Agent | Observed Effect | Reference |
|---|---|---|---|
| Rat | Carrageenan | Significant, dose-dependent reduction in paw edema | |
| Mouse | TPA (12-O-tetradecanoylphorbol-13-acetate) | Reduction in ear edema | |
| Mouse | Xylene | Reduction in ear edema |
Anti-carcinogenic and Apoptosis-Inducing Activities
Inhibition of Cancer Cell Proliferation and Survival (In Vitro)
This compound has been shown to possess anti-carcinogenic properties, notably the ability to inhibit the proliferation and survival of various cancer cells in vitro. This anti-proliferative effect has been documented across multiple human cancer cell lines.
Studies have demonstrated that Isoorientin can inhibit the growth of human colorectal cancer (HCT116), breast cancer (MCF-7), and non-small cell lung cancer (A549) cells. The inhibitory action is often dose-dependent, with higher concentrations of the compound leading to a greater reduction in cancer cell viability. Further evidence indicates its efficacy against liver and colon cancer cell lines as well. In some cases, this inhibition of proliferation is linked to the ability of Isoorientin to induce cell cycle arrest, for instance, at the G1 phase in MCF-7 breast cancer cells.
Table 3: In Vitro Anti-proliferative Activity of this compound
| Cancer Cell Line | Cancer Type | Key Finding | Reference |
|---|---|---|---|
| HCT116 | Colorectal Cancer | Inhibition of proliferation | |
| MCF-7 | Breast Cancer | Inhibition of proliferation and G1 phase cell cycle arrest | |
| A549 | Non-Small Cell Lung Cancer | Inhibition of proliferation | |
| Various | Liver, Breast, Colon | Inhibition of proliferation |
Induction of Apoptosis Pathways
A primary mechanism underlying the anti-carcinogenic activity of this compound is its capacity to induce programmed cell death, or apoptosis, in cancer cells. The compound primarily triggers the intrinsic, mitochondria-mediated apoptotic pathway.
The induction of apoptosis by Isoorientin involves several key molecular events. It has been shown to cause a loss of the mitochondrial membrane potential in cancer cells. This disruption leads to the release of cytochrome c from the mitochondria into the cytosol. A critical step in this process is the modulation of the Bcl-2 family of proteins; Isoorientin upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio which favors apoptosis.
The released cytochrome c subsequently activates a cascade of caspase enzymes. Studies have confirmed that Isoorientin treatment leads to the activation of initiator caspase-9 and executioner caspase-3, which are the final effectors that dismantle the cell, completing the apoptotic process.
Modulation of Malignancy-Related Processes (e.g., Epithelial-Mesenchymal Transition, Matrix Metalloproteinase, Vascular Endothelial Growth Factor)
Beyond inhibiting proliferation and inducing apoptosis, this compound modulates other complex processes that are fundamental to cancer progression and metastasis.
Epithelial-Mesenchymal Transition (EMT): Isoorientin has been shown to suppress the EMT process, a cellular program that allows cancer cells to gain migratory and invasive properties. In lung cancer cells stimulated with transforming growth factor-beta 1 (TGF-β1), a potent inducer of EMT, Isoorientin treatment was able to reverse the characteristic changes associated with this transition. Specifically, it increased the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers such as N-cadherin and Vimentin.
Matrix Metalloproteinases (MMPs): The compound effectively inhibits the activity and expression of MMPs, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. Research has demonstrated that Isoorientin can reduce the expression and activity of both MMP-2 and MMP-9 in human fibrosarcoma cells. This inhibition of MMPs is a key mechanism in reducing the invasive potential of tumors.
Vascular Endothelial Growth Factor (VEGF): this compound has been found to possess anti-angiogenic properties by targeting the VEGF signaling pathway. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and survival. Isoorientin inhibits VEGF-induced proliferation, migration, and tube formation of endothelial cells. This effect is mediated by the suppression of the VEGF receptor 2 (VEGFR2) and its downstream signaling pathways, including MAPK.
Preclinical In Vivo Anti-tumor Efficacy
The preclinical anti-tumor efficacy of this compound has been investigated, revealing nuanced activity that can be dependent on the cancer cell type. In vitro studies on pancreatic cancer cell lines (PANC-1 and PATU-8988) showed that Isoorientin significantly inhibited cell survival, induced apoptosis (programmed cell death), and reduced the malignancy of the cells. nih.govresearchgate.net The mechanism for this effect was linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govresearchgate.net Furthermore, Isoorientin treatment led to a decrease in vascular endothelial growth factor (VEGF) expression, a key factor in tumor angiogenesis. nih.govresearchgate.net
However, research on breast cancer cells indicates that the effects of luteolin glycosides can differ from their aglycone form, luteolin. In studies involving MDA-MB-231 triple-negative breast cancer cells, luteolin glycosides did not demonstrate cytotoxic, anti-migratory, or anti-invasive effects, whereas luteolin itself did. In contrast, earlier findings on estrogen receptor-positive MCF-7 breast cancer cells showed that luteolin glycosides exerted anti-migratory and anti-invasive effects, though they were not cytotoxic.
Neuroprotective Potential
This compound (Isoorientin) has demonstrated memory-enhancing effects in preclinical animal models. In a study using scopolamine-treated mice, a model for inducing cognitive impairment, oral administration of Isoorientin significantly improved learning and memory deficits as measured by the Y-maze and passive avoidance tests. nih.gov
The mechanisms underlying these improvements were explored in the hippocampus and frontal cortex of the mice. Isoorientin treatment was found to restore the cholinergic system by decreasing acetylcholinesterase activity. nih.gov It also bolstered the antioxidant defense system by increasing levels of superoxide dismutase and reducing markers of oxidative stress. nih.gov Furthermore, at the molecular level, Isoorientin reversed the scopolamine-induced decrease in the expression of phosphorylated cAMP response element binding (p-CREB) and brain-derived neurotrophic factor (BDNF), key signaling molecules involved in synaptic plasticity and cognitive function. nih.gov
The neuroprotective effects of luteolin glycosides have been examined in in vitro models of neuronal damage. While direct studies on this compound are scarce, research on the related compound Luteolin-7-O-glucoside provides valuable insights. In a study using SH-SY5Y neuroblastoma cells damaged by the neurotoxin 6-hydroxydopamine (6-OHDA), Luteolin-7-O-glucoside demonstrated protective effects against mitochondrial dysfunction. nih.gov It prevented the depolarization of the mitochondrial membrane, a key event in cell apoptosis. nih.gov
Studies on the parent compound, luteolin, further support the neuroprotective potential of this class of flavonoids. Luteolin has been shown to protect neurons by preserving mitochondrial function, reducing oxidative stress, and inhibiting inflammatory pathways in neural tissues. patsnap.comresearchgate.net It helps maintain cellular energy production and can inhibit the aggregation of neurotoxic proteins associated with neurodegenerative diseases. patsnap.com Luteolin also promotes the expression of neurotrophic factors like BDNF, which supports neuronal survival and differentiation. patsnap.com
Enzyme Inhibitory Activities (Beyond Inflammation)
Research into the enzyme-inhibiting capabilities of this compound has explored its potential effects on enzymes relevant to neurodegenerative and viral diseases.
The potential of this compound as an inhibitor of acetylcholinesterase (AChE), an enzyme targeted in the management of Alzheimer's disease, has been investigated in comparative in vitro studies. One study evaluated the inhibitory activities of luteolin and its C-glycosylated derivatives, orientin and isoorientin (this compound), against enzymes associated with Alzheimer's disease. The findings indicated that the parent compound, luteolin, demonstrated the most potent inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor cleaving enzyme 1 (BACE1). nih.gov While this compound was evaluated, its inhibitory effect was less pronounced than that of its aglycone form, luteolin. nih.gov
| Compound | Target Enzyme | Inhibitory Activity Finding | Reference |
|---|---|---|---|
| This compound (Isoorientin) | AChE, BChE, BACE1 | Showed inhibitory activity, but was less potent than luteolin. | nih.gov |
| Luteolin (Aglycone) | AChE, BChE, BACE1 | Demonstrated the most potent inhibitory activity among the compounds tested. | nih.gov |
The endonuclease enzyme of the influenza virus polymerase is a key target for antiviral drugs. Preclinical research has actively investigated the inhibitory potential of flavonoids against this enzyme. Studies have identified the parent flavonoid, luteolin, and its isomer, Luteolin-8-C-glucoside (orientin), as potent inhibitors of the influenza PA endonuclease. nih.govnih.govmdpi.com However, based on available preclinical research, specific studies focusing solely on the inhibitory activity of this compound against influenza endonuclease have not been reported.
Other Investigated Biological Activities
Beyond enzyme inhibition, preclinical research has identified several other significant biological activities of this compound, particularly in organ protection and immune system modulation.
The protective effects of this compound on the liver have been demonstrated in multiple in vivo models of hepatic injury.
In a mouse model of high-fructose-induced liver injury, this compound administration was found to significantly reduce serum lipid parameters and ameliorate lipid metabolic disorders. nih.gov It also mitigated hepatic oxidative injury and inflammation by lowering elevated levels of liver enzymes such as alanine transaminase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). nih.gov Furthermore, it inhibited the release of pro-inflammatory cytokines, and histological examination of the liver confirmed a reduction in steatosis. nih.gov
In a separate study using a mouse model of acetaminophen (APAP)-induced hepatotoxicity, this compound treatment significantly reduced liver damage. frontiersin.orgnih.gov This was evidenced by lower serum ALT and AST levels, decreased formation of malondialdehyde (MDA), and reduced myeloperoxidase (MPO) levels. frontiersin.orgnih.gov The protective mechanism was associated with the activation of the Nrf2 antioxidative pathway. frontiersin.orgnih.gov
Another in vivo study found that this compound offered protection against alcohol-induced hepatic fibrosis in rats. The compound improved liver function by decreasing the activity of ALT and AST, reducing levels of inflammatory cytokines (IL-6, TNF-alpha), and lowering markers of fibrosis, including hyaluronic acid (HA), laminin (LN), and procollagen type III (PCIII). researchgate.net
| Model of Liver Injury | Animal Model | Key Findings | Reference |
|---|---|---|---|
| High-Fructose Diet | Mice | Reduced serum lipids; Decreased ALT, AST, ALP; Inhibited TNF-α, IL-1, IL-6; Reduced liver steatosis. | nih.gov |
| Acetaminophen (APAP) Toxicity | Mice | Reduced serum ALT, AST; Decreased MDA and MPO; Prevented SOD and GSH depletion via Nrf2 pathway activation. | frontiersin.orgnih.gov |
| Alcohol-Induced Fibrosis | Rats | Decreased ALT, AST; Reduced IL-6, TNF-α; Lowered fibrosis markers (HA, LN, PCIII); Decreased α-SMA and TGF-β1 expression. | researchgate.net |
The potential of this compound to protect the heart from injury has been explored in preclinical models of myocardial infarction. In an in vivo study using a mouse model of myocardial infarction, administration of this compound was shown to improve cardiac function. nih.gov Complementary in vitro experiments on H9C2 myocardial cells demonstrated that the compound could inhibit oxidative stress injury induced by hypoxia. nih.gov A metabolomic analysis further revealed that this compound significantly altered metabolic pathways in mice following a myocardial infarction, including histidine and arachidonic acid metabolism. nih.gov Additionally, research has indicated that this compound exerts a protective effect on the vascular endothelium in mice with high-fructose-induced metabolic dysfunction. nih.gov
This compound has been shown to possess significant immunomodulatory, particularly anti-inflammatory, activities in both in vitro and in vivo preclinical models.
In an in vitro study using RAW264.7 macrophage cells, this compound decreased the production of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β induced by lipopolysaccharide (LPS). nih.gov The underlying mechanism involves the regulation of glycogen synthase kinase 3β (GSK3β), which in turn modulates the NF-κB, ERK, and Nrf2/HO-1 signaling pathways. nih.gov These findings were corroborated in an in vivo mouse model of endotoxemia, where this compound also reduced the levels of these inflammatory cytokines in both the periphery and the central nervous system. nih.gov
Further evidence of its anti-inflammatory effects comes from a mouse model of excisional skin wound healing. Topical application of this compound was found to modulate the inflammatory response by reducing neutrophil migration, as measured by myeloperoxidase (MPO) activity, and decreasing the local concentration of IL-1β in the wound tissue. mdpi.com
| Model System | Study Type | Key Findings | Molecular Mechanisms | Reference |
|---|---|---|---|---|
| LPS-stimulated RAW264.7 Macrophages | In Vitro | Decreased production of TNF-α, IL-6, and IL-1β. | Regulation of GSK3β; Inhibition of NF-κB and ERK activation; Activation of Nrf2/HO-1 pathway. | nih.gov |
| Endotoxemia Mice | In Vivo | Reduced peripheral and central nervous system levels of TNF-α, IL-6, and IL-1β. | Regulation of GSK3β. | nih.gov |
| Excisional Skin Wound | In Vivo | Reduced neutrophil migration (MPO activity); Decreased IL-1β concentration in wound tissue. | Anti-inflammatory activity. | mdpi.com |
Structure Activity Relationship Sar Studies of Luteolin 6 C Glucoside and Its Analogs
Influence of Glycosylation Position (C-6 vs. C-8) on Biological Activity
The attachment of a sugar moiety to the flavonoid A-ring can occur at either the C-6 or C-8 position, resulting in structural isomers with potentially different biological profiles. Luteolin-6-C-glucoside (isoorientin) and its isomer Luteolin-8-C-glucoside (orientin) are prime examples.
In terms of anti-inflammatory effects, studies have also revealed selective activity. Isoorientin (B1672268) (C-6 glycoside) was found to exhibit selectively good activity against thromboxane (B8750289) synthesis, while its aglycone, luteolin (B72000), showed high inhibitory activity against both thromboxane and leukotriene synthesis. nih.govwiley.com In contrast, studies on antibacterial properties showed that the location of the sugar group on the luteolin backbone did not significantly affect the minimum inhibitory concentrations (MICs) against various bacterial strains. sciforum.net The structural stability conferred by the C-C covalent bond in C-glycosides like orientin (B1677486) is considered a crucial factor for their bioactivity compared to O-glycosides. nih.gov
| Compound | Glycosylation Position | Observed Activity | Reference |
|---|---|---|---|
| This compound (Isoorientin) | C-6 | More effective in CUPRAC, FRAP, and iron chelation assays. Selective inhibition of thromboxane synthesis. | mdpi.comnih.gov |
| Luteolin-8-C-glucoside (Orientin) | C-8 | More effective in ABTS radical scavenging assay. | mdpi.com |
Role of Hydroxyl Group Substitution Patterns on Flavonoid Skeleton
The number and position of hydroxyl (-OH) groups on the flavonoid's A and B rings are critical determinants of its biological, particularly antioxidant, activity. wiley.com The chemical structure of flavonoids largely dictates their biological effects on cellular functions. mdpi.com
A key feature for potent antioxidant activity is the presence of an ortho-dihydroxyl group (a catechol structure) on the B-ring. hilarispublisher.commdpi.com Luteolin possesses this 3',4'-dihydroxyl configuration, which significantly contributes to its ability to scavenge free radicals. mdpi.comnih.gov This structural feature allows it to donate a hydrogen atom and an electron to stabilize radicals. wiley.com Consequently, luteolin and its C-glycoside derivatives consistently exhibit higher antioxidant activity than apigenin (B1666066) and its derivatives, which lack the second hydroxyl group at the C-3' position. mdpi.com
Furthermore, the presence of a hydroxyl group at the C-5 position of the A-ring, in conjunction with the 4-oxo group in the C-ring, is another important structural element. nih.govnih.gov This configuration is a potential site for chelating metal ions like iron, which can inhibit the generation of pro-oxidant reactive species. mdpi.com Studies have shown that luteolin C-glycosides have superior iron-chelating activity compared to their aglycone, luteolin. mdpi.com The combination of the C-2 and C-3 double bond with the 4-oxo group in the C-ring also enhances radical scavenging capacity. hilarispublisher.comnih.gov
| Compound | B-Ring Hydroxyl Pattern | Relative Antioxidant Activity | Reference |
|---|---|---|---|
| Luteolin and its C-glycosides | 3',4'-dihydroxy (catechol) | High | mdpi.com |
| Apigenin and its C-glycosides | 4'-hydroxy | Low to no activity | mdpi.com |
Impact of Sugar Moiety Type and Linkage
The type of sugar attached to the flavonoid core and the nature of its linkage (C-glycoside vs. O-glycoside) profoundly affect the compound's stability, solubility, and biological activity. nih.govresearchgate.net
The C-glycosidic bond, a direct carbon-carbon linkage, is significantly more stable and resistant to acidic and enzymatic hydrolysis compared to the more common O-glycosidic bond. nih.govwhiterose.ac.uk This enhanced stability means that C-glycosides like this compound are less likely to be broken down during digestion, which can influence their bioavailability and subsequent activity. nih.gov While O-glycosylation often decreases the antioxidant potential of flavonoids in vitro, C-glycosylation can increase it. hilarispublisher.com
The specific type of sugar in C-glycosyl flavonoids also modulates their bioactivity. Research comparing di-C-glycosylated luteolin derivatives has shown that the nature of the sugars at the C-6 and C-8 positions is a key factor. For example, carlinoside (B1668447) (Luteolin-6-C-glucose-8-C-arabinoside) and lucenin-1 (Luteolin-6-C-glucose-8-C-xylose) demonstrate significantly higher antioxidant activity than lucenin-2 (B191759) (Luteolin-6,8-di-C-glucoside). mdpi.com This finding suggests that the type and carbon chain length of the sugar moieties are crucial for determining the antioxidant potential of these complex flavonoids. mdpi.com In another study, the radical scavenging activities of Luteolin-6-C-β-D-glucoside and Luteolin-6-C-α-L-arabinoside were found to be comparable to each other and to quercetin. researchgate.netnih.gov
| Compound | Sugar Moieties | Relative Antioxidant Activity | Reference |
|---|---|---|---|
| Carlinoside | C-6: Glucose, C-8: Arabinose | Significantly higher | mdpi.com |
| Lucenin-1 | C-6: Glucose, C-8: Xylose | Significantly higher | mdpi.com |
| Lucenin-2 | C-6: Glucose, C-8: Glucose | Lower | mdpi.com |
Pharmacokinetics and Metabolism of Luteolin 6 C Glucoside Preclinical/in Vitro
In Vitro Metabolic Studies (e.g., Hepatic Biotransformation)
The metabolism of Luteolin-6-C-glucoside has been investigated using various in vitro models, including human liver subcellular fractions and intestinal cell lines, to simulate its biotransformation in the body.
Studies utilizing human liver microsomes (HLM) and human liver S9 fractions have shown that mono-glycosylic flavones like this compound are metabolized, whereas di-glycosylic flavones are not. nih.govresearchgate.net In these liver systems, the primary metabolic pathway for this compound is phase II conjugation, specifically glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). nih.gov Incubation with HLM resulted in the formation of three distinct monoglucuronide metabolites, designated isoorientin-G1, isoorientin-G2, and isoorientin-G3. nih.gov Further analysis and isolation identified the main metabolite as isoorientin-3′-O-α-glucuronide, with a second identified as isoorientin (B1672268) 4′-O-α-glucuronide. researchgate.net The metabolism in human S9 fractions yielded the same mono-glucuronidated metabolites, alongside mono-sulfated metabolites. nih.govresearchgate.net
The Caco-2 cell monolayer model, which simulates the intestinal epithelium, has also been employed to study the metabolism of this compound. mdpi.com These studies revealed a broader range of phase I and II metabolites compared to liver models. mdpi.com Phase I products included hydroxylated and methoxylated derivatives. mdpi.com For phase II conjugation, sulfation was a dominant pathway for flavonoids with ortho-dihydroxy groups, such as this compound. mdpi.comresearchgate.net A significant finding from these Caco-2 cell studies was the potential for enzymes expressed by these mammalian intestinal cells to cleave the C-C glycosidic bond, resulting in the formation of sulfated or glucuronidated conjugates of the aglycone, luteolin (B72000). mdpi.comresearchgate.netsemanticscholar.org
| In Vitro Model | Metabolite Class | Specific Metabolites Identified | Reference |
|---|---|---|---|
| Human Liver Microsomes (HLM) | Monoglucuronides | Isoorientin-G1, Isoorientin-G2, Isoorientin-G3 | nih.gov |
| Human Liver S9 Fraction | Monoglucuronides & Monosulfates | Isoorientin-3′-O-α-glucuronide, Isoorientin 4′-O-α-glucuronide, Sulfated metabolites | researchgate.net |
| Caco-2 Cells | Phase I & Phase II Conjugates | Hydroxylated/methoxylated flavones, Sulfated conjugates, Glucuronidated and sulfated luteolin (aglycone) | mdpi.comresearchgate.net |
Absorption and Distribution in Preclinical Models
Preclinical studies, primarily in rat models, have provided initial insights into the absorption and distribution of this compound. These investigations have consistently pointed towards low systemic exposure following oral administration.
Pharmacokinetic studies in Sprague-Dawley rats revealed a low oral bioavailability for this compound, calculated to be approximately 8.98%. tandfonline.comresearchgate.net This limited bioavailability is attributed to a combination of low aqueous solubility and extensive first-pass metabolism in the liver and/or gastrointestinal tract. tandfonline.comresearchgate.nettandfonline.com Following oral administration, the plasma concentration of the parent this compound was low; however, a major sulfated metabolite (identified as M1 or isoorientin 3′- or 4′-O-sulfate) was detected at comparatively high concentrations in the plasma. tandfonline.comresearchgate.nettandfonline.com This suggests that the plasma concentration of this sulfated metabolite could serve as a biomarker for this compound intake. tandfonline.comtandfonline.com
Excretion analysis in rats over 72 hours showed that after oral gavage, about 41-45% of the dose was recovered in the feces as the unchanged parent compound, while approximately 6% was recovered in the urine. tandfonline.comtandfonline.com The parent drug and three metabolites (M1, M2, and M3) were detected in both urine and feces. tandfonline.comtandfonline.com The appearance of a double peak in the plasma concentration-time curve for oral administration suggests a potential enterohepatic circulation process. tandfonline.com
In vitro Caco-2 cell permeability assays indicate that passive diffusion is the primary mechanism for the transport of this compound across the intestinal epithelium. researchgate.net
| Parameter | Finding | Model System | Reference |
|---|---|---|---|
| Oral Bioavailability | Low (approx. 8.98 ± 1.07%) | Sprague-Dawley Rats | tandfonline.comresearchgate.nettandfonline.com |
| Primary Absorption Mechanism | Passive Diffusion | Caco-2 Cell Monolayers | researchgate.net |
| Major Plasma Metabolite | Isoorientin 3′- or 4′-O-sulfate (M1) | Sprague-Dawley Rats | tandfonline.comresearchgate.nettandfonline.com |
| Excretion (72h post-oral dose) | ~45% in feces, ~6% in urine | Sprague-Dawley Rats | tandfonline.comtandfonline.com |
| Suggested Circulation | Potential for enterohepatic cycling | Sprague-Dawley Rats | tandfonline.com |
Advanced Analytical Methodologies for Luteolin 6 C Glucoside Quantification and Detection
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., Diode Array Detector, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Luteolin-6-C-glucoside. nih.gov Its versatility is enhanced by coupling it with a range of detectors, most notably the Diode Array Detector (DAD) and Mass Spectrometry (MS).
HPLC-DAD is a widely employed method for the quantification of this compound in plant extracts. nih.gov This technique leverages the compound's ability to absorb ultraviolet-visible (UV-Vis) light. The DAD detector measures the absorbance across a spectrum of wavelengths simultaneously, providing both quantitative data and UV spectral information that aids in peak identification and purity assessment. For this compound and other flavonoids, detection is often performed at specific wavelengths where they exhibit maximum absorbance, typically around 270 nm and 350 nm. mdpi.comresearchgate.net The separation is commonly achieved using reverse-phase columns, such as C18, with a mobile phase consisting of a gradient mixture of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.net
The coupling of HPLC with a mass spectrometer (HPLC-MS) significantly enhances the selectivity and sensitivity of detection. This combination provides information on the molecular weight and structural characteristics of the analyte, confirming the identity of this compound with high confidence. By means of HPLC-DAD-ESI-MS, the main flavonoids in Dendrobium boryanum were tentatively identified, including this compound. chemfaces.com
Table 1: Examples of HPLC Methods for this compound Analysis
| Analytical Technique | Column | Mobile Phase | Detector | Application | Reference |
| HPLC-DAD | INNO C18 (25 cm × 4.6 mm, 5 µm) | Not specified | DAD at 345 nm | Quantification of 6-hydroxyluteolin (B91113) 7-O-glucoside (related compound) | koreascience.kr |
| HPLC-DAD | Agilent Zorbax SB-C18 (3.0 mm × 150 mm, 3.5 µm) | 0.1% formic acid–water and acetonitrile (gradient) | DAD at 270 nm | Quantitative analysis of C-glycosyl-flavones | mdpi.com |
| HPLC-UV/DAD | RP-18e Purospher STAR | Methanol/water gradient | DAD at 350 nm | Identification of flavonoids in Reseda luteola L. extract | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis
For the detection of this compound at very low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iteration, tandem mass spectrometry (LC-MS/MS), are the methods of choice. chemfaces.comnih.gov These techniques offer unparalleled sensitivity and specificity, making them indispensable for trace analysis in complex matrices such as biological fluids and plant tissues.
Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns to achieve higher resolution and faster analysis times, is often coupled with tandem mass spectrometry (UPLC-MS/MS). rsc.orgnih.gov In LC-MS/MS analysis, the precursor ion corresponding to the deprotonated molecule of this compound ([M-H]⁻) is selected and fragmented to produce characteristic product ions. This fragmentation pattern serves as a molecular fingerprint, allowing for highly selective and confident identification and quantification, even in the presence of isomeric compounds. nih.govresearchgate.net For instance, the analysis of flavone (B191248) C-glycosides can be challenging due to the stability of the C-C bond; however, specific fragmentation patterns, such as the relative intensities of cross-ring cleavage ions, can help differentiate between 6-C and 8-C isomers. researchgate.net
Quantitative analysis by LC-MS/MS has been successfully applied to determine the concentration of this compound in various plant extracts. For example, a study on Passiflora edulis rind extract found the concentration of this compound to be 41 µg/g dry weight. chemfaces.com
Table 2: LC-MS Parameters for this compound Identification
| Analytical Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Application | Reference |
| UPLC-qTOF-MS | Negative | 593.1514 ([M-H]⁻ for a related di-C-glycoside) | 503, 473, 341, 311 | Metabolite profiling of Passiflora edulis | mdpi.com |
| UPLC-MS/MS | Negative | Not specified | Not specified | Flavonoid profiling in strawberries | nih.gov |
| UPLC-PDA-ESI/HRMSn | Negative | Not specified | Not specified | Characterization of C-glycosyl flavones in wheat germ | nih.gov |
| LC-MS/MS | Negative | Not specified | Not specified | Analysis of (poly)phenolic compounds in Piquillo pepper | nih.gov |
Other Chromatographic and Electrophoretic Techniques
Beyond HPLC and LC-MS, other separation techniques are also valuable for the analysis of this compound.
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, cost-effective, and high-throughput method for the qualitative and quantitative analysis of flavonoids. nih.gov In HPTLC, samples are applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the separation is achieved by developing the plate with a suitable mobile phase. A study successfully separated this compound from other glycosides using a mobile phase of ethyl acetate‒methanol‒glacial acetic acid‒formic acid (11:1:1:1, V/V). researchgate.net Detection can be performed under UV light, often after derivatization with a spray reagent like natural product–polyethylene glycol (NP–PEG) to enhance visualization. researchgate.net The method was validated for linearity, with a determination coefficient (r²) of >0.99, and the limit of detection (LOD) and limit of quantification (LOQ) for this compound were found to be 7.58 ng and 22.98 ng per spot, respectively. researchgate.net
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates compounds based on their charge-to-size ratio in an electric field. CE has been used for the analysis of flavonoids, including the differentiation of flavonoid-C-glycosides like isoorientin (B1672268) (this compound) and orientin (B1677486) in plant extracts. scispace.comjfda-online.com This technique is known for its high efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov Coupling CE with mass spectrometry (CE-MS) further enhances its capability for the identification of phenolic compounds. nih.gov
Applications in Metabolomics Research
The advent of high-throughput analytical technologies, particularly LC-MS, has propelled the field of metabolomics, which aims to comprehensively profile all small-molecule metabolites in a biological system. This compound is frequently identified in metabolomics studies of plants, providing insights into the plant's chemical diversity and its response to environmental factors. rsc.orgnih.govwiley.comresearchgate.net
Untargeted metabolomics, often employing UPLC coupled to high-resolution mass spectrometry (e.g., qTOF-MS), allows for the simultaneous detection and relative quantification of a vast number of compounds, including this compound, without prior selection. rsc.orgresearchgate.net For example, a UPLC-MS-based metabolomics analysis of Eleocharis dulcis (Chinese water chestnut) peels successfully identified this compound among 321 metabolites. wiley.com Similarly, metabolomic studies on cereal crops have identified this compound derivatives as part of their defense metabolite profiles. researchgate.net
These metabolomic approaches, combined with multivariate data analysis techniques like principal component analysis (PCA), can reveal differences in metabolite profiles between different plant varieties, tissues, or plants grown under different conditions. rsc.orgnih.gov This information is invaluable for understanding the biosynthesis of this compound and its role in plant physiology and defense.
Future Perspectives and Research Gaps in Luteolin 6 C Glucoside Studies
Elucidation of Novel Molecular Targets
While the broader biological effects of Luteolin-6-C-glucoside, such as antioxidant and anti-inflammatory activities, are recognized, a significant gap remains in the precise identification of its direct molecular targets. Much of the current understanding is extrapolated from its aglycone, luteolin (B72000), which is known to interact with pathways like PI3K/Akt/mTOR and NF-κB. nih.gov However, the glycoside moiety can significantly alter a compound's interaction with cellular machinery.
Future research must prioritize the deconvolution of pathways specifically modulated by this compound. Studies have identified it as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme central to inflammation. chemfaces.com Furthermore, in pancreatic cancer models, its pro-apoptotic effects were found to be mediated via the AMPK signaling pathway, with PRKAA1 identified as an essential protein. pensoft.net These findings are crucial starting points. The prospective research direction involves using advanced proteomics and chemoproteomics approaches, such as activity-based protein profiling and thermal proteome profiling, to globally screen for direct binding partners in various cellular contexts. Identifying these novel targets will be instrumental in understanding its mechanisms of action and unlocking its full therapeutic potential. frontiersin.org
Table 1: Known Molecular Interactions of this compound (Isoorientin)
| Target/Pathway | Observed Effect | Research Context | Citation |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Inhibition | Anti-inflammatory studies | chemfaces.com |
| AMPK signaling pathway | Activation | Pancreatic cancer cell apoptosis | pensoft.net |
Exploration of Synergistic Activities with Other Bioactive Compounds
The concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a cornerstone of phytochemistry and pharmacology. Preliminary evidence suggests that this compound may act synergistically with other compounds. For instance, studies on commercial herbal infusions have scientifically validated the synergistic antioxidant effects in mixtures containing this compound. ipb.pt Similarly, research on flavonoids from bamboo leaves speculated a strong synergistic effect among the present C-glycosides. researchgate.net
A significant research frontier is the systematic exploration of these synergistic interactions. Future studies should be designed to investigate the effects of this compound in combination with:
Other flavonoids: Investigating combinations with structurally related flavonoids like Apigenin (B1666066) C-glucosides (vitexin, isovitexin) or its own aglycone, luteolin, could reveal enhanced or novel activities.
Conventional therapeutic agents: Pairing it with established drugs could lower required dosages, mitigate side effects, or overcome resistance mechanisms. An in-silico study has already pointed to a potential synergistic effect between luteolin and amoxicillin (B794) against resistant E. coli. nih.gov
Compounds from the same plant source: The biogenesis of flavonoids and other polyphenols, like lignans, is often linked by common precursors, suggesting a naturally evolved synergistic action within the plant. pensoft.net
These investigations will require sophisticated experimental designs and analytical methods to distinguish additive from synergistic effects, providing a basis for developing potent, multi-component formulations for research.
Development of Advanced Delivery Systems for Research Models
The future in this domain lies in the application of pharmaceutical technology to develop advanced delivery systems tailored for this compound. While much of the existing research has focused on luteolin, the strategies are directly applicable. nih.gov Research should focus on:
Nano-encapsulation: Formulating this compound into nanoparticles, liposomes, or micelles could enhance its stability, improve its pharmacokinetic profile, and enable targeted delivery to specific tissues or cells in vivo. frontiersin.org
Complexation: Forming complexes with molecules like cyclodextrins or phospholipids (B1166683) can improve solubility and absorption. frontiersin.org
Developing and characterizing these advanced formulations for this compound will be a critical step to bridge the gap between in vitro findings and in vivo efficacy, ensuring that the compound reaches its intended molecular targets in sufficient concentrations within research models.
Application in Systems Biology and Multi-Omics Research
Systems biology offers a holistic approach to understanding the complex interactions of bioactive compounds within a biological system. Instead of focusing on a single target, it integrates data from multiple "omics" levels—genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of action. Some reviews explicitly recommend using systems biology to decipher the full range of luteolin's targets. frontiersin.org
This compound has already been identified and quantified in several multi-omics studies, particularly in research on high-value agricultural products like tea and citrus fruits. oup.comoup.com These studies provide a foundational dataset, correlating the abundance of this compound with changes in gene and protein expression. oup.comnih.gov
The clear future direction is to move from identification to functional integration. Research should leverage these multi-omics datasets to:
Construct compound-specific gene and protein interaction networks.
Identify metabolic pathways that are significantly perturbed by this compound.
Predict novel bioactivities and off-target effects through computational modeling.
By applying a systems biology framework, researchers can move beyond a linear cause-and-effect understanding and appreciate the network-level impact of this compound, accelerating the discovery of its functional roles.
Sustainable Production and Extraction Technologies for Research Materials
To support expanded preclinical research, a reliable and sustainable supply of high-purity this compound is essential. Traditional extraction methods often rely on large volumes of organic solvents and may have low efficiency. The future of producing this and other phytochemicals for research lies in the development and optimization of green and sustainable technologies.
Significant progress has already been made in this area. Research has demonstrated the utility of several sustainable methods for extracting flavonoids, including luteolin glucosides, from plant matrices. nih.govsemanticscholar.org
Table 2: Sustainable Extraction Techniques for this compound and Related Compounds
| Technique | Description | Advantages | Citation |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration. | Reduced extraction time and solvent consumption; high efficiency. | nih.govsemanticscholar.org |
| Pulsed Electric Field (PEF) Extraction | Applies short pulses of high voltage to increase cell membrane permeability. | Non-thermal, preserves heat-sensitive compounds, energy-efficient. | nih.gov |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (often CO2) as the solvent. | Highly selective, solvent-free final product, tunable by adjusting pressure and temperature. | nih.govsemanticscholar.org |
| Natural Deep Eutectic Solvents (NADES) | Uses a mixture of natural compounds (e.g., choline (B1196258) chloride, glycerol) to form a eutectic solvent. | Eco-friendly, biodegradable, can offer superior extraction efficiency for certain polyphenols. | mdpi.com |
Future research should focus on optimizing these green technologies specifically for this compound. This includes tailoring solvent choice (e.g., specific NADES compositions), and process parameters to maximize yield and purity from various plant sources. mdpi.com Developing scalable, sustainable production pipelines is a critical gap that must be filled to provide the research community with consistent, high-quality material.
Q & A
Q. What analytical techniques are recommended for the structural identification of luteolin-6-C-glucoside?
- Methodological Answer : Structural elucidation involves high-resolution mass spectrometry (HR-MS) to determine molecular mass (e.g., [M-H]⁻ at m/z 447.0935) and nuclear magnetic resonance (NMR) spectroscopy for positional isomer differentiation. Key NMR signals include δ 4.58 (H-1′′) and aromatic proton patterns (e.g., δ 6.64 for H-3) . UV-Vis spectra (λmax ~255–347 nm) and MS fragmentation patterns (e.g., m/z 429 [M-H-18]⁻) distinguish it from orientin (luteolin-8-C-glucoside) .
Q. How is the purity and concentration of this compound quantified in plant extracts?
- Methodological Answer : Validated HPTLC methods with derivatization (e.g., NP-PEG reagent) and calibration curves (r² >0.99) are used. Intra-day precision studies show <5% variability, and recovery rates range from 99.73%–101.98% for accuracy validation . Limits of detection (LOD) and quantification (LOQ) are determined via linear regression (e.g., LOD: 5.55 ng/band) .
Q. What reference standards are recommended for analytical studies of this compound?
Q. What are the key steps in isolating this compound from natural sources?
- Methodological Answer : Methanolic extraction followed by liquid chromatography (e.g., HPLC or UPLC) coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is standard. Fragmentation patterns (e.g., m/z 429) and retention times are compared with authenticated standards .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions (e.g., COX-2 inhibition vs. no effect on uric acid production) arise from variations in experimental models (e.g., hepatocytes vs. RAW264.7 macrophages), concentrations (e.g., IC50: 39 μM for COX-2 vs. 100 μM inactive in uric acid assays), and assay endpoints. Researchers should standardize cell lines, dose ranges, and validate findings across multiple models .
Q. What methodologies elucidate the anti-inflammatory mechanisms of this compound?
- Methodological Answer : COX-2 inhibition is assessed via enzymatic assays (IC50 determination). Cytokine profiling (e.g., TNF-α, IL-6, IL-10) in LPS-stimulated macrophages and nuclear factor-kappa B (NF-κB) pathway analysis are critical. Antioxidant activity (e.g., DPPH/FRAP assays) and ROS suppression in neuronal models further validate mechanisms .
Q. How can network pharmacology approaches evaluate this compound’s therapeutic potential in complex diseases like hepatic fibrosis?
- Methodological Answer : Combine UHPLC-TOF-MS/MS for compound identification with bioinformatics tools (e.g., KEGG pathway analysis) to map interactions between this compound and fibrosis-related targets (e.g., TGF-β1, collagen synthesis pathways). Experimental validation via in vitro models (e.g., hepatic stellate cells) and in vivo fibrosis induction (e.g., CCl4-treated mice) confirms predicted mechanisms .
Q. How is the cytotoxic potential of this compound evaluated in cancer research?
- Methodological Answer : Use the MTT assay to measure cell viability (GI50 values) in cancer cell lines (e.g., MCF-7 breast cancer). Mitochondrial membrane potential (ΔΨm) depolarization, caspase-3 activation, and nuclear fragmentation assays assess apoptosis. Hepatotoxicity is concurrently tested (e.g., PLP2 cell line) to exclude off-target effects .
Key Considerations for Experimental Design
- Data Contradiction Analysis : Cross-validate findings using orthogonal methods (e.g., HR-MS + NMR for structure; multiple cell lines for bioactivity).
- Advanced Models : Prioritize 3D cell cultures or co-culture systems to mimic in vivo conditions for mechanistic studies.
- Quality Control : Include CRMs and spike-recovery experiments to ensure analytical reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
